Cas no 2034374-38-2 (3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea)
![3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea structure](https://www.kuujia.com/scimg/cas/2034374-38-2x500.png)
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
- 1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea
- 3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea
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- Inchi: 1S/C16H18N4OS2/c1-11-15(13-5-3-9-22-13)12(2)20(19-11)8-7-17-16(21)18-14-6-4-10-23-14/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,21)
- InChI Key: QYSQZPULRXJMRA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C(C)=NN(CCNC(NC2=CC=CS2)=O)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 412
- Topological Polar Surface Area: 115
- XLogP3: 3
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-6172-2mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-20mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-100mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-50mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-25mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-10μmol |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-15mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-30mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-5μmol |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-6172-10mg |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea |
2034374-38-2 | 10mg |
$79.0 | 2023-09-08 |
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
Additional information on 3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea
Introduction to 3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea (CAS No. 2034374-38-2)
3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea, identified by its CAS number 2034374-38-2, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that incorporate both thiophene and pyrazole heterocyclic scaffolds, which are well-known for their role in the development of various therapeutic agents.
The structural motif of 3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea features a urea functional group linked to a long aliphatic chain that terminates with a pyrazole ring substituted with a thiophene moiety. This particular arrangement of functional groups suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The combination of thiophene and pyrazole in this molecule not only contributes to its structural complexity but also enhances its binding affinity to biological receptors. Such structural features are often exploited in the design of molecules targeting diseases such as cancer, inflammation, and neurological disorders.
One of the most intriguing aspects of 3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)urea is its potential to act as a modulator of enzyme activity. The urea group is known to form hydrogen bonds with polar residues in proteins, while the aromatic rings can engage in π-stacking interactions. These interactions are crucial for the binding affinity and specificity of drug candidates. Moreover, the presence of multiple aromatic systems increases the compound's solubility and bioavailability, which are critical factors for successful drug development.
In the context of current research, there is growing evidence suggesting that molecules containing both thiophene and pyrazole scaffolds exhibit significant pharmacological properties. For instance, derivatives of these heterocycles have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways. Given the role of aberrant kinase activity in various diseases, including cancer, compounds like 3-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-y]}ethyl}-1-(thiophen--2--yl)urea hold promise as potential therapeutic agents.
Furthermore, the structural flexibility provided by the aliphatic chain in this compound allows for further derivatization, enabling researchers to fine-tune its pharmacological properties. This adaptability is a key advantage in drug discovery, as it allows for the optimization of potency, selectivity, and pharmacokinetic profiles. The ability to modify various functional groups within the molecule provides a platform for developing novel analogs with enhanced biological activity.
Recent studies have also explored the synthetic pathways for constructing complex heterocyclic molecules like 3-{2-[3,5-dimethyl--4--(thiophen--2--yl)--1H-pyrazol--1--y]}ethyl}-1-(thiophen--2--yl)urea. Advances in synthetic methodologies have made it possible to access these intricate structures with high efficiency and yield. Techniques such as cross-coupling reactions and transition-metal catalysis have been particularly useful in assembling the required heterocyclic frameworks.
The biological evaluation of 3-{2-[3,5-dimethyl--4--(thiophen--2--yl)--1H-pyrazol--1--y]}ethyl}-1-(thiophen--2--yl)urea has begun to reveal its potential as a lead compound for further drug development. Initial assays have shown promising activity against certain enzymatic targets relevant to human health conditions. These findings underscore the importance of exploring novel molecular entities derived from well-established heterocyclic systems.
In conclusion,3-{2-[3,5-dimethyl--4--(thiophen--2--yl)--1H-pyrazol--1-y]}ethyl}-1-(thiophen--2-y)}urea (CAS No. 2034374---38---) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. The combination of thiophene, pyrazole, and other functional groups within this molecule provides a strong foundation for developing novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives,it is likely that additional insights into its pharmacological properties will emerge, further solidifying its role as a valuable asset in drug discovery efforts.
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